![molecular formula C11H15NO4S B14194041 S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine CAS No. 832151-77-6](/img/structure/B14194041.png)
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is a chemical compound that features a cysteine moiety linked to a phenyl ring substituted with two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine typically involves the reaction of L-cysteine with 2,5-bis(hydroxymethyl)benzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions may include a solvent such as ethanol or water, and the reaction temperature is usually maintained at room temperature or slightly elevated to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,5-bis(formyl)phenyl-L-cysteine or 2,5-bis(carboxyl)phenyl-L-cysteine.
Reduction: Formation of 2,5-bis(hydroxymethyl)phenyl-L-cysteine derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl-L-cysteine derivatives.
Applications De Recherche Scientifique
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups and the cysteine moiety play crucial roles in these interactions, facilitating binding and modulation of biological pathways. The compound may exert its effects through redox reactions, covalent modifications, or allosteric regulation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with similar hydroxymethyl groups.
2,5-Bis(hydroxymethyl)benzaldehyde: A benzaldehyde derivative with hydroxymethyl groups.
L-Cysteine: An amino acid with a thiol group, similar to the cysteine moiety in the compound.
Uniqueness
S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine is unique due to the combination of the phenyl ring with hydroxymethyl groups and the L-cysteine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
Numéro CAS |
832151-77-6 |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[2,5-bis(hydroxymethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO4S/c12-9(11(15)16)6-17-10-3-7(4-13)1-2-8(10)5-14/h1-3,9,13-14H,4-6,12H2,(H,15,16)/t9-/m0/s1 |
Clé InChI |
NBXWNFCUZHHFNT-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1CO)SC[C@@H](C(=O)O)N)CO |
SMILES canonique |
C1=CC(=C(C=C1CO)SCC(C(=O)O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


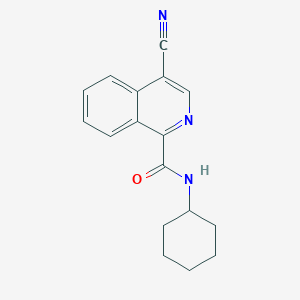
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
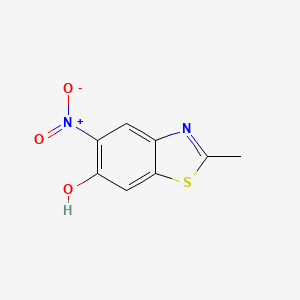
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
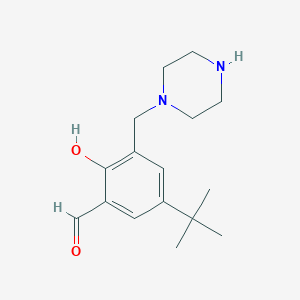
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
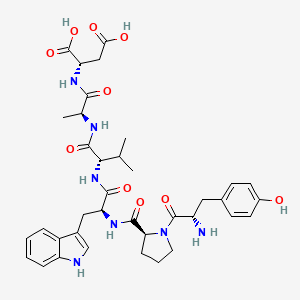
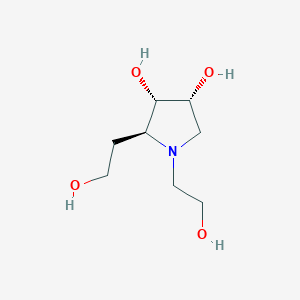
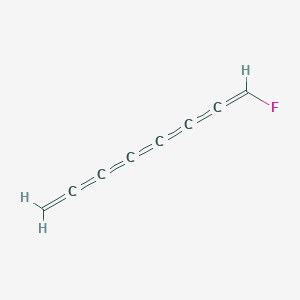
![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)


